Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 208652-71-5
VCID: VC2861390
InChI: InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3
SMILES: COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate

CAS No.: 208652-71-5

Cat. No.: VC2861390

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate - 208652-71-5

Specification

CAS No. 208652-71-5
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name methyl 4-(2,4-dimethoxyphenyl)benzoate
Standard InChI InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3
Standard InChI Key NIFQFQNFVUIJEQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate belongs to the biphenyl carboxylate family. Based on structural analysis, its molecular formula would be C₁₆H₁₆O₄, with a calculated molecular weight of approximately 272.30 g/mol. This is comparable to the related compound methyl 2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, which has a molecular weight of 272.29 g/mol .

Structural Features

The compound features several key structural elements:

  • A biphenyl core (two connected phenyl rings)

  • Two methoxy groups (-OCH₃) at positions 2' and 4' on one phenyl ring

  • A methyl carboxylate group (-COOCH₃) at the 4-position on the other phenyl ring

Related Compounds and Structural Comparison

Several structurally related compounds provide valuable reference points:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylateC₁₆H₁₆O₄272.30 g/molTarget compound
Methyl 2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylateC₁₆H₁₆O₄272.29 g/molMethoxy groups at 2' and 5' positions
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylateC₁₆H₁₄O₄270.28 g/molMethyl carboxylate groups at 2 and 4' positions
Methyl biphenyl-4-carboxylateC₁₄H₁₂O₂212.24 g/molNo methoxy substituents
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acidC₁₄H₁₂O₃228.25 g/molCarboxylic acid instead of methyl ester; single methoxy at 4'

Chemical Identification Systems

Nomenclature

The compound can be identified through multiple naming conventions:

  • IUPAC Name: Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate

  • Alternative names would likely include:

    • Methyl 4-(2,4-dimethoxyphenyl)benzoate

    • [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethoxy-, methyl ester

Chemical Identifiers

Based on structural analysis and comparison with similar compounds, we can predict the following identifiers:

  • InChI notation would follow patterns similar to related compounds such as methyl 2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylate (InChI=1S/C16H16O4/c1-18-13-8-9-15(19-2)14(10-13)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3)

  • SMILES notation would likely be COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)C(=O)OC, with adjustments for the 2',4' methoxy positioning

Physical and Chemical Properties

Predicted Physical Properties

Drawing from related biphenyl derivatives, the following properties can be reasonably anticipated:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureCommon for biphenyl carboxylates
ColorWhite to off-whiteTypical for aromatic esters
Melting Point85-120°CExtrapolated from similar compounds
SolubilitySoluble in organic solvents (dichloromethane, acetone, dioxane); poorly soluble in waterBased on polarity profile and related compounds
StabilityStable under normal conditions; sensitive to strong oxidizing agentsCommon for aromatic esters

Spectroscopic Properties

The compound would likely exhibit characteristic spectroscopic features:

  • UV/Vis absorption: Strong absorbance in the 250-290 nm range due to the biphenyl system with auxochromic methoxy groups

  • IR spectroscopy: Characteristic peaks for C=O stretching (approximately 1710-1730 cm⁻¹), C-O stretching of methoxy groups (1030-1050 cm⁻¹), and aromatic C=C stretching (1600-1620 cm⁻¹)

  • ¹H NMR would show signals for:

    • Methoxy protons (3H each) as singlets at approximately δ 3.8-4.0 ppm

    • Methyl ester protons (3H) as a singlet at approximately δ 3.9 ppm

    • Aromatic protons with distinctive coupling patterns between δ 6.5-8.2 ppm

Synthesis Methods

Esterification of the Corresponding Carboxylic Acid

Similar to the preparation of related biphenyl esters, the compound could be synthesized by esterification of 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid with methanol:

  • Conversion of the carboxylic acid to acid chloride using thionyl chloride

  • Reaction with methanol in the presence of a base

This approach parallels the conversion of 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid to its acid chloride as seen in the available data .

Suzuki-Miyaura Cross-Coupling

An alternative approach would involve Suzuki coupling:

  • Palladium-catalyzed coupling of 4-methoxycarbonylphenylboronic acid with 2,4-dimethoxybromobenzene

  • Reaction conditions typically involving Pd(PPh₃)₄, base (K₂CO₃ or Na₂CO₃), and a suitable solvent system

Purification Methods

Purification would likely involve:

  • Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexane)

  • Column chromatography using silica gel with hexane/ethyl acetate gradient elution

  • Potential need for specialized techniques if high purity is required for specific applications

Analytical Characterization

Chromatographic Analysis

For identification and purity assessment, the following techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) after suitable derivatization if necessary

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

Spectroscopic Identification

Comprehensive characterization would require multiple spectroscopic techniques:

  • Mass spectrometry would likely show a molecular ion peak at m/z 272 with characteristic fragmentation patterns

  • NMR spectroscopy (¹H, ¹³C, 2D techniques) for complete structural elucidation

  • IR spectroscopy for functional group identification

Structure-Property Relationships

Effect of Methoxy Substitution Pattern

The 2',4'-dimethoxy substitution pattern would influence several properties:

  • The 2' methoxy group creates steric hindrance affecting the dihedral angle between the two phenyl rings

  • Electron-donating properties of the methoxy groups increase electron density in the aromatic system

  • Potential for hydrogen bonding interactions through the methoxy oxygen atoms

Comparison with Related Compounds

The structural differences between Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate and related compounds would result in distinct property profiles:

  • Different crystalline structures and melting points compared to the 2',5'-dimethoxy isomer

  • Modified electronic properties compared to non-methoxylated biphenyl carboxylates

  • Altered reactivity and stability profiles compared to the free carboxylic acid forms

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